Ambewelamide A
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Overview
Description
Ambewelamide A is a naturally occurring compound isolated from the lichen Usnea sp. It belongs to the class of epidithiapiperazinediones and has shown significant antineoplastic (anticancer) properties . This compound has garnered interest due to its potent cytotoxic activity against various cancer cell lines .
Preparation Methods
Ambewelamide A is typically isolated from the lichen Usnea sp. The isolation process involves several steps, including extraction, purification, and crystallization. The final purification is accomplished using normal phase high-performance liquid chromatography (HPLC) with a specific eluent mixture .
Chemical Reactions Analysis
Ambewelamide A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Its primary application is in the field of cancer research, where it has demonstrated significant cytotoxic activity against various cancer cell lines . Additionally, it has been investigated for its potential use in treating diabetes and COVID-19 through molecular docking and bioinformatics studies .
Mechanism of Action
The mechanism of action of Ambewelamide A involves its interaction with specific molecular targets and pathways. It has been shown to regulate the expression of dipeptidyl peptidase 4 (DPP4), angiotensin II type 1 receptor, vitamin D receptor, plasminogen, chemokine C–C-motif receptor 6, and interleukin 2 . These interactions contribute to its anticancer and potential therapeutic effects.
Comparison with Similar Compounds
Ambewelamide A is similar to other epidithiapiperazinediones, such as Ambewelamide B. Both compounds share a similar structure but differ in their side chains . This compound is unique due to its potent cytotoxic activity and specific molecular interactions, making it a promising candidate for further research and development .
Properties
CAS No. |
220345-71-1 |
---|---|
Molecular Formula |
C24H24N2O8S2 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
[(1R,4S,5R,7S,8S,12R,15S,16R,18S,19S)-19-acetyloxy-2,13-dioxo-6,17-dioxa-23,24-dithia-3,14-diazaoctacyclo[10.10.2.01,14.03,12.04,10.05,7.015,21.016,18]tetracosa-9,20-dien-8-yl] butanoate |
InChI |
InChI=1S/C24H24N2O8S2/c1-3-4-14(28)32-13-6-11-8-24-22(30)25-15-10(5-12(31-9(2)27)17-19(15)33-17)7-23(25,35-36-24)21(29)26(24)16(11)20-18(13)34-20/h5-6,12-13,15-20H,3-4,7-8H2,1-2H3/t12-,13-,15-,16-,17-,18-,19+,20+,23+,24+/m0/s1 |
InChI Key |
OBYDDBDJKUQGLS-BIQXIOCUSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1C=C2C[C@@]34C(=O)N5[C@@H]6[C@@H]7[C@@H](O7)[C@H](C=C6C[C@]5(C(=O)N3[C@@H]2[C@@H]8[C@H]1O8)SS4)OC(=O)C |
Canonical SMILES |
CCCC(=O)OC1C=C2CC34C(=O)N5C6C7C(O7)C(C=C6CC5(C(=O)N3C2C8C1O8)SS4)OC(=O)C |
Origin of Product |
United States |
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